N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
Synthesis Analysis
The synthesis of N-tert-butyl amides, which could be related to the synthesis of your compound, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrazoles : N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine is utilized in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. This process involves reacting with tert-butylhydrazine hydrochloride, and depending on the reaction media, different regioselectivity is achieved (Martins et al., 2012).
Synthesis of Pyrrolidines : This compound plays a role in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, which is a key step in producing chiral pyrrolidine compounds (Chung et al., 2005).
Polymer End-Quenching : It is also used in end-quenching of quasiliving isobutylene polymerizations, demonstrating its utility in polymer chemistry (Morgan & Storey, 2010).
Oxidation Reactions : This compound has been studied in the oxidation of alcohols with tert-butyl hypochlorite, showing its potential in chemical synthesis processes (Grob & Schmid, 1953).
Trifluoromethylpyridine Derivatives Synthesis : There is research on the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from compounds like this compound, highlighting its role in the development of new bioactive molecules (Maftei et al., 2016).
Coupling Reactions : The compound has been used in palladium-catalyzed coupling reactions, further showcasing its versatility in chemical synthesis (Wustrow & Wise, 1991).
Lithiation of Pyridine Derivatives : Research indicates its involvement in the lithiation of N-substituted pyridine derivatives, which is a crucial step in various chemical syntheses (Smith et al., 2013).
Chemical Studies for Malaria Treatment : It has been studied in the context of developing new chemical entities for malaria treatment, demonstrating its potential in medicinal chemistry (Chavchich et al., 2016).
Synthesis of Tetrahydroquinolines and Tetrahydronaphthyridines : This compound is utilized in the synthesis of N-substituted tetrahydroquinolines and tetrahydronaphthyridines, important structures in organic chemistry (Reed et al., 1988).
Radioligand Synthesis : The compound is involved in the synthesis of novel radioligands like [18F]IUR-1601 for PET imaging, indicating its applications in bioimaging and diagnostics (Gao et al., 2018).
Synthesis of Pyrrolidin-2-ones : It has been used in synthesizing 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, compounds with potential anti-inflammatory activities (Ikuta et al., 1987).
Labeling Studies : The compound has been utilized in studies involving labeling with nitrogen-15, which is significant in understanding acid-base interactions on solid acid catalysts (Farcasiu & Lezcano, 2013).
Synthesis of Trifluoromethylated Heterocycles : The compound is a key player in the preparation of N-substituted trifluoroethanimidic acid hydrazides, leading to the synthesis of various trifluoromethylated nitrogen heterocycles (Uneyama & Sugimoto, 1992).
N-Protection of Amines : The compound is used in the N-tert-butoxycarbonylation of amines, showcasing its role in the protection of functional groups in organic synthesis (Karimian & Tajik, 2014).
Aerobic Reactions of Ammonia : It has been studied in the aerobic reactions of ammonia with catechol Schiff-base products, indicating its role in understanding copper and radical interactions (Speier et al., 1996).
Synthesis of Amines : The compound is involved in the synthesis of N-(pyrrol-2-yl)amines and their structural studies, furthering its importance in organic and medicinal chemistry (Macías et al., 2018).
Mitochondrial Complex I Imaging : It has been used in developing PET probes for imaging mitochondrial complex I activity in the brain, demonstrating its application in neuroscience and diagnostics (Tsukada et al., 2014).
Phenol Alkylation Studies : The compound is studied in the kinetics of phenol alkylation with tert-butyl alcohol, highlighting its role in catalysis and reaction kinetics (Elavarasan et al., 2011).
Reaction Mechanism Studies : Research has been done on the reaction of magnesiated bases on substituted pyridines using this compound, providing insights into reaction mechanisms in organic chemistry (Bonnet et al., 2001).
Mechanism of Action
Target of action
The trifluoromethyl group is often used in pharmaceuticals to improve stability and lipophilicity, which can enhance binding to target proteins .
Mode of action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The trifluoromethyl group can form strong bonds with amino acid residues in proteins, potentially altering their function .
Biochemical pathways
The exact biochemical pathways affected by this compound are unknown. Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can often enhance metabolic stability and improve bioavailability .
Properties
IUPAC Name |
N-tert-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2/c1-9(2,3)16-8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXWGRBSRLTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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